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molecular formula C13H15NO2 B8424808 N-Benzyl-N-methyl-3-oxocyclobutanecarboxamide

N-Benzyl-N-methyl-3-oxocyclobutanecarboxamide

Cat. No. B8424808
M. Wt: 217.26 g/mol
InChI Key: KEMAHBLYUIWAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07812040B2

Procedure details

5% Pd/C (1 g) was added to a solution of intermediate 3, cis-3-{[Benzyl(methyl)amino]methyl}cyclobutanol (8.6 g, 0.042 mol) in MeOH (100 mL). The mixture was stirred in a flow of hydrogen for 48 h and filtered through Celite. The solid was washed on the filter with MeOH (2×50 mL). The filtrate was evaporated. Obtained crude intermediate 4 (5.3 g, ˜100%) was used in the next stage without additional purification. 1H NMR-data (DMSO-d6): 4.87-5.49 (br.s, 2H, NH, OH); 3.86-3.96 (m, 1H); 2.73 (d, 2H, CH2, J=7.1); 2.39 (s, 3H, NCH3); 2.24-2.34 (m, 2H); 1.85-1.97 (m, 1H); 1.46-1.57 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]([CH2:10][C@@H:11]1[CH2:14][C@H:13]([OH:15])[CH2:12]1)[CH3:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H][H].C[OH:19]>[Pd]>[CH2:1]([N:8]([CH3:9])[C:10]([CH:11]1[CH2:12][C:13](=[O:15])[CH2:14]1)=[O:19])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
8.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C)C[C@H]1C[C@H](C1)O
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
The solid was washed on the
FILTRATION
Type
FILTRATION
Details
filter with MeOH (2×50 mL)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C(=O)C1CC(C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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